

In-Depth Technical Guide: Boc-Tyr(Bzl)-aldehyde (CAS Number 82689-15-4)

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Compound of Interest

Compound Name: Boc-Tyr(Bzl)-aldehyde

Cat. No.: B558043

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly known as **Boc-Tyr(Bzl)-aldehyde**. This valuable chiral building block is a key intermediate in the synthesis of peptidomimetics and other complex organic molecules, particularly in the development of novel therapeutic agents. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on experimental details and workflows relevant to the target audience.

Chemical Properties and Data

Boc-Tyr(Bzl)-aldehyde is a white to off-white solid, characterized by the presence of a Boc-protected amine, a benzyl-protected phenolic hydroxyl group, and a reactive aldehyde functionality. These features make it a versatile synthon for a variety of chemical transformations.

Table 1: Physicochemical Properties of **Boc-Tyr(Bzl)-aldehyde**

Property	Value	Reference
CAS Number	82689-15-4	N/A
Molecular Formula	C ₂₁ H ₂₅ NO ₄	N/A
Molecular Weight	355.43 g/mol	N/A
Appearance	White to off-white solid	N/A
Purity	Typically ≥95%	[1]

Table 2: Spectroscopic Data for the Precursor, Boc-Tyr(Bzl)-OH

While specific, experimentally determined spectroscopic data for **Boc-Tyr(Bzl)-aldehyde** is not readily available in the public domain, the data for its immediate precursor, Boc-Tyr(Bzl)-OH, is well-documented and can serve as a useful reference for characterization.

Spectroscopic Data for Boc-Tyr(Bzl)-OH (CAS 2130-96-3)	
¹ H NMR (CDCl ₃ , 400 MHz)	δ: 1.41 (s, 9H), 2.86–3.13 (m, 2H), 4.53 (m, 1H), 5.01 (s, 2H), 6.35–7.41 (m, 9H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ: 28.30, 36.93, 56.4, 70.03, 80.32, 115.00, 127.48, 127.96, 128.58, 130.40, 136.99, 155.8, 157.99, 176.51
IR (KBr)	Characteristic absorptions for N-H, C=O (urethane and carboxylic acid), C-O, and aromatic C-H stretches.
Melting Point	110-112 °C

Note: Researchers synthesizing **Boc-Tyr(Bzl)-aldehyde** should expect to see the disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of a characteristic aldehyde proton signal between δ 9-10 ppm. In the ¹³C NMR spectrum, the carboxylic acid carbon signal will be replaced by an aldehyde carbon signal typically found in

the range of δ 190-200 ppm. The IR spectrum should show a characteristic aldehyde C-H stretch around 2720 cm^{-1} and a shift in the carbonyl stretching frequency.

Synthesis and Experimental Protocols

The synthesis of **Boc-Tyr(Bzl)-aldehyde** typically proceeds from its corresponding protected amino acid precursor, Boc-Tyr(Bzl)-OH. The most common synthetic strategy involves the reduction of the carboxylic acid to the aldehyde. While a specific, detailed protocol for this exact transformation is not widely published, a general and reliable method for the synthesis of peptide aldehydes from N-protected amino acids involves a two-step process: reduction to the corresponding alcohol followed by a mild oxidation.

Proposed Synthesis of Boc-Tyr(Bzl)-aldehyde

The following is a proposed experimental protocol based on established methods for the synthesis of similar N-protected amino aldehydes.

Step 1: Reduction of Boc-Tyr(Bzl)-OH to Boc-Tyr(Bzl)-ol

Materials:

- Boc-Tyr(Bzl)-OH
- Anhydrous Tetrahydrofuran (THF)
- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) or other suitable reducing agent (e.g., isobutyl chloroformate followed by NaBH_4)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve Boc-Tyr(Bzl)-OH in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of borane-tetrahydrofuran complex (approx. 1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.
- Remove the THF under reduced pressure.
- Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
- Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude Boc-Tyr(Bzl)-ol.
- Purify the crude product by flash column chromatography on silica gel.

Step 2: Oxidation of Boc-Tyr(Bzl)-ol to **Boc-Tyr(Bzl)-aldehyde**

Materials:

- Boc-Tyr(Bzl)-ol
- Anhydrous Dichloromethane (DCM)
- Dess-Martin Periodinane (DMP) or other mild oxidizing agent (e.g., Swern oxidation reagents)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

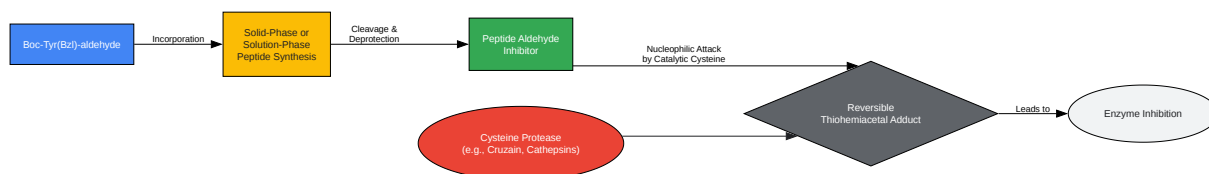
- Dissolve the purified Boc-Tyr(Bzl)-ol in anhydrous DCM under an inert atmosphere.
- Add Dess-Martin Periodinane (approx. 1.2 equivalents) to the solution in one portion.
- Stir the reaction at room temperature for 1-2 hours, monitoring its completion by TLC.
- Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO_3 and saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solutions.
- Stir vigorously until the solid dissolves.
- Separate the organic layer, wash with saturated aqueous NaHCO_3 , then with brine.
- Dry the organic layer over anhydrous MgSO_4 and concentrate under reduced pressure to afford the crude **Boc-Tyr(Bzl)-aldehyde**.
- Purify the product by flash column chromatography on silica gel.

Applications in Drug Development and Research

Boc-Tyr(Bzl)-aldehyde is a crucial intermediate in the synthesis of various bioactive molecules, particularly in the field of protease inhibitor development.^{[2][3]} The aldehyde functionality serves as an electrophilic "warhead" that can form a reversible covalent bond with the catalytic residues of certain proteases, such as the cysteine in cysteine proteases.^[1]

Role in Cysteine Protease Inhibitor Synthesis

Cysteine proteases are implicated in a range of diseases, including parasitic infections and cancer. Peptide aldehydes are a well-established class of reversible inhibitors for these enzymes. The synthesis of such inhibitors often involves the incorporation of an aldehyde-bearing amino acid residue at the C-terminus of a peptide or peptidomimetic scaffold.

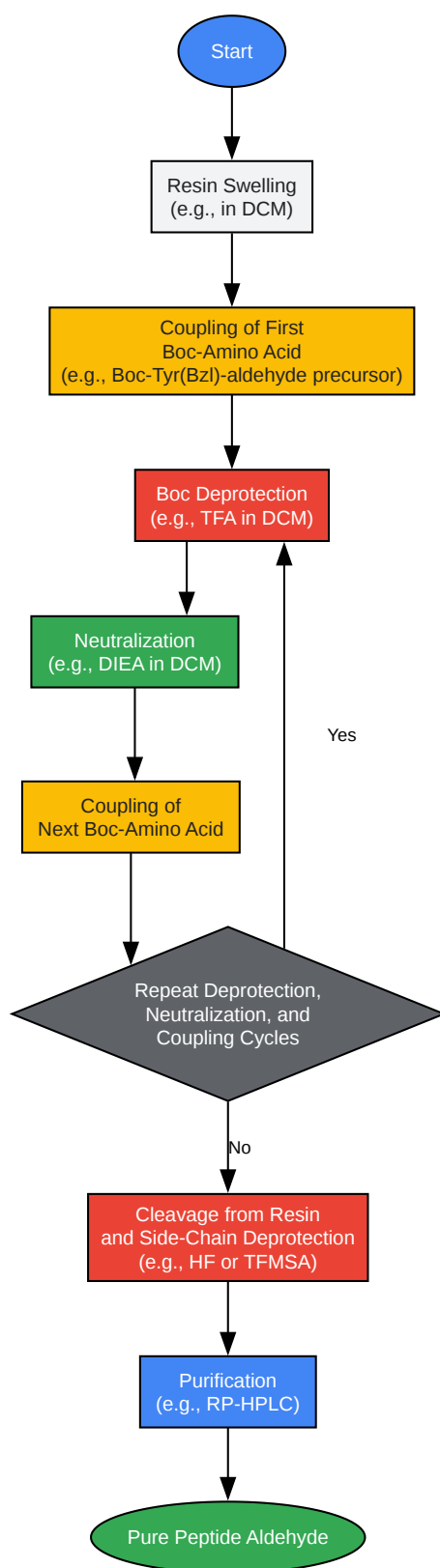


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Caption: General workflow for the use of **Boc-Tyr(Bzl)-aldehyde** in the synthesis of cysteine protease inhibitors.

Experimental Workflow: Solid-Phase Peptide Synthesis of a Peptide Aldehyde

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide aldehyde, where **Boc-Tyr(Bzl)-aldehyde** would be incorporated as the C-terminal residue.



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Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) to produce a peptide aldehyde.

Safety and Handling

As with all laboratory chemicals, **Boc-Tyr(Bzl)-aldehyde** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Boc-Tyr(Bzl)-aldehyde is a valuable and versatile building block for the synthesis of peptidomimetics and other biologically active molecules. Its utility as a precursor to peptide aldehyde protease inhibitors makes it a compound of significant interest to researchers in drug discovery and development. While detailed, published experimental data for the aldehyde itself is sparse, established synthetic methodologies for similar compounds provide a reliable pathway for its preparation and use in the laboratory. Further research into its applications is likely to uncover new and important roles for this compound in medicinal chemistry.

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